Cas no 758-27-0 (3-methylbutan-2-amine hydrochloride (1:1))
758-27-0 structure
Product Name:3-methylbutan-2-amine hydrochloride (1:1)
CAS-nummer:758-27-0
MF:C5H14ClN
MW:123.624360561371
CID:1775935
PubChem ID:120793
Update Time:2023-10-31
3-methylbutan-2-amine hydrochloride (1:1) Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-methylbutan-2-amine hydrochloride (1:1)
- MFCD28501706
- 1,2-Dimethylpropylamine hydrochloride
- RBOBXILUTBVQOQ-UHFFFAOYSA-N
- LS-125648
- (R)-(-)-2-Amino-3-methylbutane hydrochloride
- 3-methylbutan-2-amine;hydrochloride
- (S)-(+)-2-Amino-3-methylbutane hydrochloride
- DTXSID30997191
- 2-Butanamine, 3-methyl-, hydrochloride (1:1), (2R)-
- 3-Methyl-2-aminobutane hydrochloride
- Propylamine, 1,2-dimethyl-, hydrochloride
- SY059202
- 2-Butanamine, 3-methyl-, hydrochloride (1:1), (2S)-
- 3-Methylbutan-2-amine--hydrogen chloride (1/1)
- SB13414
- SCHEMBL6267532
- 2-Butanamine, 3-methyl-, hydrochloride
- SB13416
- 758-27-0
-
- Inchi: 1S/C5H13N.ClH/c1-4(2)5(3)6;/h4-5H,6H2,1-3H3;1H
- InChI-sleutel: RBOBXILUTBVQOQ-UHFFFAOYSA-N
- LACHT: Cl.NC(C)C(C)C
Berekende eigenschappen
- Exacte massa: 123.08162
- Monoisotopische massa: 123.081477
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 7
- Aantal draaibare bindingen: 1
- Complexiteit: 32.9
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 26
Experimentele eigenschappen
- Kookpunt: 85.5°C at 760 mmHg
- Vlampunt: °C
- PSA: 26.02
3-methylbutan-2-amine hydrochloride (1:1) Gerelateerde literatuur
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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